Unii-7D8yva497F

Descripción general

Descripción

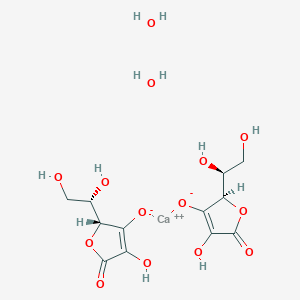

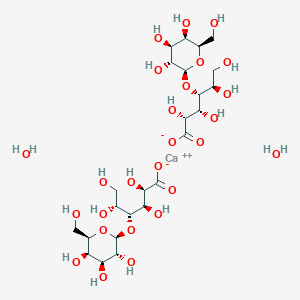

Unii-7D8YVA497F refers to Calcium Lactobionate . It is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) . The formula for this compound is 2C12H21O12.Ca.2H2O .

Physical And Chemical Properties Analysis

Calcium Lactobionate has a molecular weight of 790.7 g/mol . The physical and chemical properties of a compound are fundamental to assessments of chemical emissions, fate, hazard, exposure, and risks .Aplicaciones Científicas De Investigación

Medicine: Calcium Replenishment

Calcium lactobionate dihydrate is utilized in the medical field primarily for its calcium replenishment properties. It works by restoring calcium stores in the body, which is crucial for maintaining strong bones, nerve function, muscle function, and certain hormonal functions . It’s also used in pharmaceutical formulations as an excipient, enhancing the stability and solubility of active pharmaceutical ingredients .

Food Industry: Stabilizer and Firming Agent

In the food industry, Calcium lactobionate dihydrate serves as a stabilizer and firming agent. It’s particularly used in dry pudding mixes to achieve the desired texture and consistency. The FDA has recognized it as safe for direct addition to food for human consumption . Its high solubility and low calcium binding capability make it suitable for various food applications .

Cosmetics: Antioxidant and Moisturizer

Calcium lactobionate dihydrate finds applications in the cosmetics industry due to its antioxidant properties. It helps in preventing the oxidation of the skin, thus acting as an anti-aging agent. Moreover, it’s known for its moisturizing effects, making it a valuable ingredient in skincare products .

Agriculture: Soil Amendment

While direct references to Calcium lactobionate dihydrate in agriculture are limited, calcium-based compounds play a significant role in plant growth and development. They contribute to cell wall structure, enzyme activation, and root health, which are essential for crop yield and disease resistance .

Environmental Science: Bioremediation and CO2 Sequestration

Calcium lactobionate dihydrate’s potential in environmental science lies in its role in microbial-induced calcium carbonate precipitation (MICP). This process is used for bioremediation of contaminants and carbon dioxide sequestration, addressing environmental and engineering issues .

Industrial Applications: Reference Standard

In industrial settings, Calcium lactobionate dihydrate is used as a USP reference standard to ensure the quality and purity of pharmaceutical products. It’s a critical component in the quality control processes of drug manufacturing .

Mecanismo De Acción

Target of Action

Calcium lactobionate dihydrate primarily targets the nervous, muscular, and skeletal systems . It plays a crucial role in maintaining cell membrane and capillary permeability . It also acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .

Mode of Action

In the body, calcium lactobionate dihydrate dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for bone formation and blood coagulation . Lactobionic acid, on the other hand, serves as an energy source by acting as an intermediate in metabolic pathways .

Biochemical Pathways

The biochemical pathways affected by calcium lactobionate dihydrate are primarily related to calcium homeostasis and energy metabolism. Calcium ions play a vital role in various cellular processes, including signal transduction, muscle contraction, and maintaining the integrity of cell membranes . Lactobionic acid participates in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Result of Action

The primary result of calcium lactobionate dihydrate’s action is the prevention or treatment of conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .

Action Environment

The action of calcium lactobionate dihydrate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to preserve the compound in well-closed containers .

Propiedades

IUPAC Name |

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNADDKNDADFQ-WNSOHMSISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46CaO26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911810 | |

| Record name | Calcium 4-O-hexopyranosylhexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium lactobionate dihydrate | |

CAS RN |

110638-68-1 | |

| Record name | Calcium lactobionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110638681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 4-O-hexopyranosylhexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D8YVA497F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.